molecular formula C14H8F2N2O B7533751 3-cyano-N-(3,4-difluorophenyl)benzamide

3-cyano-N-(3,4-difluorophenyl)benzamide

Cat. No.: B7533751
M. Wt: 258.22 g/mol
InChI Key: VYMSHIDXNYEWTA-UHFFFAOYSA-N
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Description

3-cyano-N-(3,4-difluorophenyl)benzamide is an organic compound with the molecular formula C14H8F2N2O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a cyano group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3,4-difluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and benzoyl chloride.

    Formation of Benzamide: The reaction between 3,4-difluoroaniline and benzoyl chloride in the presence of a base, such as triethylamine, leads to the formation of N-(3,4-difluorophenyl)benzamide.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the availability of high-purity starting materials and reagents.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent and catalyst.

Major Products

    Oxidation Products: Corresponding carboxylic acids or amides.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the cyano or difluorophenyl groups.

Scientific Research Applications

3-cyano-N-(3,4-difluorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the difluorophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-phenylbenzamide: Lacks the difluorophenyl group, which may affect its binding affinity and biological activity.

    3-cyano-N-(4-fluorophenyl)benzamide: Contains a single fluorine atom, which may result in different chemical and biological properties.

    3-cyano-N-(3,4-dichlorophenyl)benzamide: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and interactions.

Uniqueness

3-cyano-N-(3,4-difluorophenyl)benzamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-cyano-N-(3,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSHIDXNYEWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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